molecular formula C11H12N2 B13671664 5-Methyl-2-(o-tolyl)-1H-imidazole

5-Methyl-2-(o-tolyl)-1H-imidazole

Cat. No.: B13671664
M. Wt: 172.23 g/mol
InChI Key: KLTMROICNAWLMV-UHFFFAOYSA-N
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Description

5-Methyl-2-(o-tolyl)-1H-imidazole: is a heterocyclic organic compound that features an imidazole ring substituted with a methyl group at the 5-position and an o-tolyl group at the 2-position. Imidazole derivatives are known for their wide range of biological activities and are often used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(o-tolyl)-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of o-toluidine with glyoxal in the presence of an acid catalyst, followed by cyclization with ammonium acetate.

Industrial Production Methods: Industrial production methods often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of microwave-assisted synthesis, which has been shown to improve reaction times and yields for similar compounds .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2-(o-tolyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield hydrogenated derivatives.

    Substitution: Electrophilic substitution reactions can occur at the imidazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents like N-bromosuccinimide can be used for bromination reactions.

Major Products:

    Oxidation: N-oxides of the imidazole ring.

    Reduction: Hydrogenated imidazole derivatives.

    Substitution: Halogenated imidazole derivatives.

Scientific Research Applications

Chemistry: 5-Methyl-2-(o-tolyl)-1H-imidazole is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, imidazole derivatives are studied for their enzyme inhibitory properties. They are often used in the design of enzyme inhibitors and receptor antagonists.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of antifungal, antibacterial, and anticancer agents. Imidazole derivatives are known to exhibit a broad spectrum of biological activities.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(o-tolyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. This coordination can disrupt normal enzymatic functions, leading to the compound’s biological effects .

Comparison with Similar Compounds

    2-Methylimidazole: Another imidazole derivative with a methyl group at the 2-position.

    4-Methylimidazole: Features a methyl group at the 4-position.

    2-Phenylimidazole: Substituted with a phenyl group at the 2-position.

Uniqueness: 5-Methyl-2-(o-tolyl)-1H-imidazole is unique due to the presence of both a methyl group and an o-tolyl group, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its binding affinity to specific molecular targets, making it a valuable compound in various applications .

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

5-methyl-2-(2-methylphenyl)-1H-imidazole

InChI

InChI=1S/C11H12N2/c1-8-5-3-4-6-10(8)11-12-7-9(2)13-11/h3-7H,1-2H3,(H,12,13)

InChI Key

KLTMROICNAWLMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC=C(N2)C

Origin of Product

United States

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